molecular formula C8H17N3O3 B14569866 L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide CAS No. 61280-85-1

L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide

Cat. No.: B14569866
CAS No.: 61280-85-1
M. Wt: 203.24 g/mol
InChI Key: MBFPRAWPEZUDHQ-NTSWFWBYSA-N
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Description

L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which includes an alanyl group and a hydroxyethyl group attached to an alaninamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide typically involves the reaction of L-alanine derivatives with 2-hydroxyethylamine. The process may include steps such as protection and deprotection of functional groups, coupling reactions, and purification techniques to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participate in metabolic pathways, or interact with cellular receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide
  • L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)

Uniqueness

L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61280-85-1

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C8H17N3O3/c1-5(9)7(13)11-6(2)8(14)10-3-4-12/h5-6,12H,3-4,9H2,1-2H3,(H,10,14)(H,11,13)/t5-,6+/m0/s1

InChI Key

MBFPRAWPEZUDHQ-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)NCCO)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCCO)N

Origin of Product

United States

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